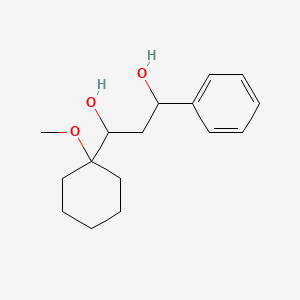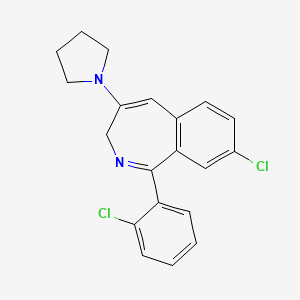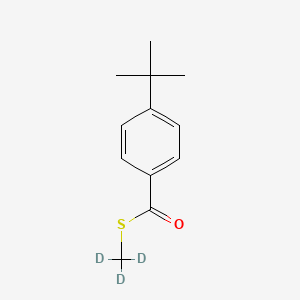
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is a chemical compound with the molecular formula C16H14D10O3. It is an intermediate in the synthesis of Ivacaftor, a medication used in the treatment of cystic fibrosis . This compound is characterized by the presence of a benzenecarbothioic acid group, a tert-butyl group, and a deuterated methyl ester group.
Vorbereitungsmethoden
The synthesis of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester involves several steps. One common method includes the reaction of benzenecarbothioic acid with tert-butyl alcohol and deuterated methanol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly Ivacaftor . Its deuterated form is valuable in research for studying metabolic pathways and drug interactions. Additionally, it is used in the development of isotopically labeled compounds for use in mass spectrometry and other analytical techniques .
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is related to its role as an intermediate in the synthesis of Ivacaftor. Ivacaftor works by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis patients. The molecular targets and pathways involved include the CFTR protein and its associated ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester include other esters of benzenecarbothioic acid and deuterated analogs. For example:
Benzenecarbothioic acid, 4-(1,1-dimethylethyl) ester: Similar structure but without the deuterated methyl group.
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl) ester: Non-deuterated version of the compound.
The uniqueness of this compound lies in its deuterated methyl group, which makes it particularly useful in isotopic labeling studies and pharmaceutical research .
Eigenschaften
CAS-Nummer |
82505-06-4 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
S-(trideuteriomethyl) 4-tert-butylbenzenecarbothioate |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3/i4D3 |
InChI-Schlüssel |
XDPPGGSEBMDYLC-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SC(=O)C1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



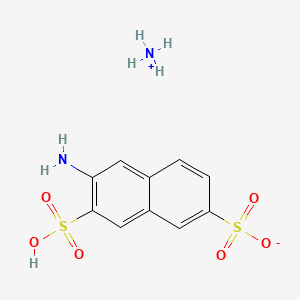
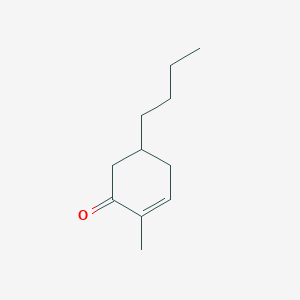
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
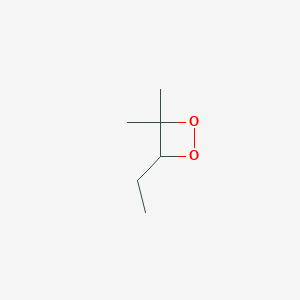
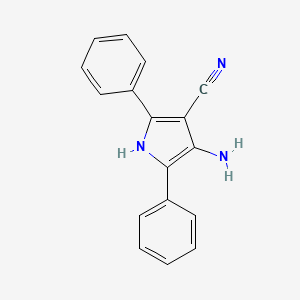
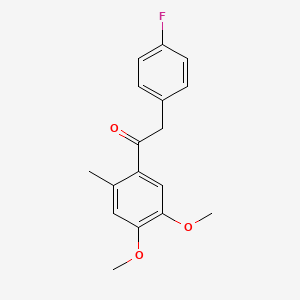
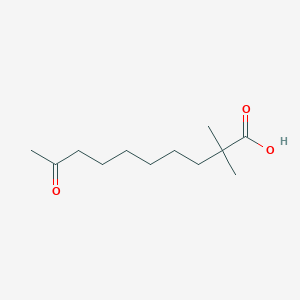
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
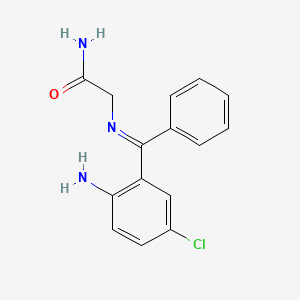
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
